

A Comprehensive Technical Guide to the Physical Properties of 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dimethoxyiodobenzene**

Cat. No.: **B1295263**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of **2,4-Dimethoxyiodobenzene** (CAS No: 20469-63-0). The information herein is compiled to support research, development, and safety protocols. Data is presented in a structured format for clarity and ease of comparison, supplemented by general experimental methodologies and a logical workflow for chemical characterization.

Chemical Identity

- IUPAC Name: 1-Iodo-2,4-dimethoxybenzene[1]
- Synonyms: Benzene, 1-iodo-2,4-dimethoxy-; 1,3-Dimethoxy-4-iodobenzene[1][2]
- CAS Number: 20469-63-0[1][3]
- Molecular Formula: C₈H₉IO₂[1][2]
- Molecular Weight: 264.06 g/mol [2][3]
- Chemical Structure:
 - SMILES: COc1ccc(I)c(OC)c1[2][3]

- InChI: 1S/C8H9IO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3[2][3]
- InChI Key: ZDUYJCKEORTAQE-UHFFFAOYSA-N[2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **2,4-Dimethoxyiodobenzene**. These values are sourced from literature and computational models, providing a comprehensive dataset for scientific applications.

Property	Value	Unit	Source / Method
Melting Point	37-41	°C	(lit.)[3]
Boiling Point	557.06	K	Joback Calculated Property[2]
Flash Point	> 110	°C	(closed cup)[3]
Water Solubility (log10WS)	-2.86	mol/L	Crippen Calculated Property[2]
Octanol/Water Partition Coefficient (logP)	2.308		Crippen Calculated Property[2]
Enthalpy of Fusion (ΔfusH°)	16.52	kJ/mol	Joback Calculated Property[2]
Enthalpy of Vaporization (ΔvapH°)	51.19	kJ/mol	Joback Calculated Property[2]
Standard Gibbs Free Energy of Formation (ΔfG°)	-42.25	kJ/mol	Joback Calculated Property[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	-182.43	kJ/mol	Joback Calculated Property[2]
McGowan's Characteristic Volume (McVol)	137.380	ml/mol	McGowan Calculated Property[2]
Critical Temperature (Tc)	799.44	K	Joback Calculated Property[2]
Critical Pressure (Pc)	3299.15	kPa	Joback Calculated Property[2]

Experimental Protocols for Property Determination

The determination of the physical properties of a compound like **2,4-Dimethoxyiodobenzene** involves standardized laboratory procedures. While specific experimental reports for this compound are not detailed in the provided search results, the following outlines the general methodologies employed.

3.1 Melting Point Determination

The melting point is a critical indicator of purity.

- Methodology: Capillary Tube Method
 - A small, finely powdered sample of **2,4-Dimethoxyiodobenzene** is packed into a capillary tube.
 - The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).
 - The temperature is raised slowly and steadily.
 - The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure crystalline solids, this range is typically narrow. The literature value for **2,4-Dimethoxyiodobenzene** is 37-41 °C.[3]

3.2 Boiling Point Determination

Boiling point provides insight into the volatility of a substance.

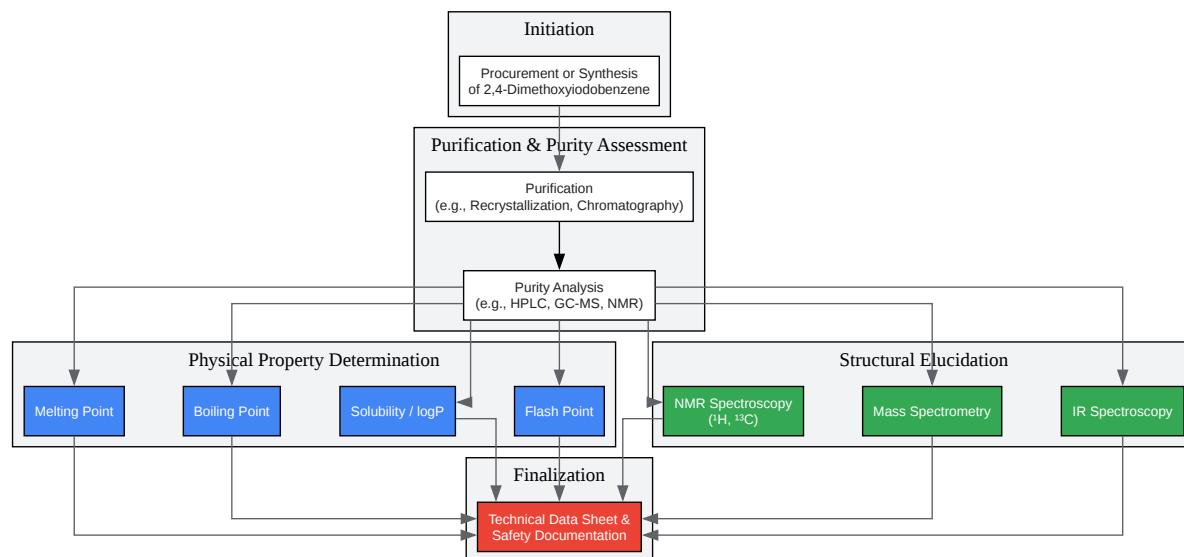
- Methodology: Distillation Method
 - A sample of the compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling.
 - A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
 - The flask is heated, and the vapor rises and condenses in the condenser.

- The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

3.3 Flash Point Determination

Flash point is a crucial safety parameter, indicating the lowest temperature at which vapors will ignite with an ignition source.

- Methodology: Closed-Cup Method
 - The sample is placed in a sealed cup (e.g., a Pensky-Martens or Cleveland closed-cup tester).
 - The temperature of the sample is gradually increased.
 - An ignition source is periodically introduced to the vapor space above the liquid.
 - The flash point is the lowest temperature at which the vapors ignite momentarily. For **2,4-Dimethoxyiodobenzene**, this is reported as >110 °C.[3]


3.4 Solubility and Partition Coefficient (logP)

These parameters are vital in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

- Methodology: Shake-Flask Method for logP
 - A known amount of **2,4-Dimethoxyiodobenzene** is dissolved in a biphasic system of n-octanol and water.
 - The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.
 - The layers are separated, and the concentration of the compound in each layer is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is logP.

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized or procured chemical compound like **2,4-Dimethoxyiodobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of the physical properties of **2,4-Dimethoxyiodobenzene**, essential for its safe handling, application in research, and

development of new chemical entities. For further toxicological and safety information, consulting the full Safety Data Sheet (SDS) from a supplier is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethoxyiodobenzene [webbook.nist.gov]
- 2. 2,4-Dimethoxyiodobenzene (CAS 20469-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,4-二甲氧基-1-碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2,4-Dimethoxyiodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295263#what-are-the-physical-properties-of-2-4-dimethoxyiodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com